molecular formula C7H4BF2NO2 B8119365 4-CYano-2,3-difluorophenylboronic acid

4-CYano-2,3-difluorophenylboronic acid

Cat. No.: B8119365
M. Wt: 182.92 g/mol
InChI Key: ALLVXNYXCIPTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYano-2,3-difluorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with cyano and difluoro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-CYano-2,3-difluorophenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is generally carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar borylation techniques but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 4-CYano-2,3-difluorophenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-CYano-2,3-difluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action for 4-CYano-2,3-difluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst. The cyano and difluoro substituents on the phenyl ring can influence the reactivity and selectivity of the coupling reaction.

Comparison with Similar Compounds

  • 4-CYano-2-fluorophenylboronic acid
  • 3-CYano-2,4-difluorophenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness: 4-CYano-2,3-difluorophenylboronic acid is unique due to the specific positioning of the cyano and difluoro groups, which can significantly affect its electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where these electronic effects are desirable.

Properties

IUPAC Name

(4-cyano-2,3-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLVXNYXCIPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C#N)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.